molecular formula C21H23N3O2 B4236190 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide

Cat. No. B4236190
M. Wt: 349.4 g/mol
InChI Key: OMPPJTZJJLSIKF-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide, also known as IQ-1S, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation, differentiation, and migration.

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide, have shown promise in the treatment of cancer. They play a significant role in cell biology and are used as biologically active compounds to target cancer cells. The unique structure of indole derivatives allows them to interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, making them valuable in the fight against infections. By disrupting the cell walls or interfering with the replication of microbes, indole derivatives can effectively combat a range of bacterial and fungal pathogens .

Neuroprotective Effects

Research suggests that indole derivatives may have neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where these compounds could potentially slow down the progression of conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating the immune response and reducing the production of pro-inflammatory cytokines .

Cardiovascular Health

Indole derivatives may contribute to cardiovascular health by influencing the mechanisms that regulate blood pressure and heart rate. Their potential to act on smooth muscle cells and blood vessels could lead to new treatments for hypertension and other cardiovascular conditions .

Metabolic Disorders

These compounds are being explored for their role in metabolic disorders, including diabetes and obesity. They might affect the metabolic pathways involved in glucose and lipid metabolism, offering a new approach to managing these widespread health issues .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a quinoline moiety, have been found to interact with various targets

Mode of Action

Quinoline derivatives have been reported to exhibit varying pharmacological activities depending on their functionalization

Biochemical Pathways

Quinoline derivatives have been associated with various biological activities and mechanisms . More research is needed to determine the exact pathways this compound affects.

Pharmacokinetics

The admet studies of quinoline derivatives have been highlighted in the literature . Further investigation is required to outline the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Quinoline derivatives have been associated with various biological activities . More research is needed to describe the specific effects of this compound’s action.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-6-8-22-9-7-16)13-18-11-17-5-4-15(3)10-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPJTZJJLSIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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